![molecular formula C24H17F3N4O6S B2397875 Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-37-6](/img/structure/B2397875.png)

Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

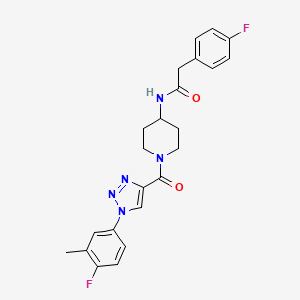

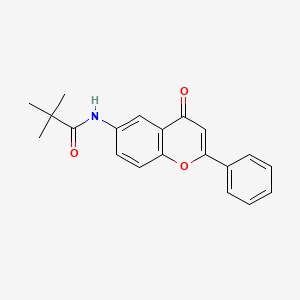

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific reactions used. Without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a thienopyridazine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is substituted with various functional groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the nitro group could potentially be reduced to an amine, and the trifluoromethyl group could undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity (fat-solubility), which could influence its behavior in biological systems .Scientific Research Applications

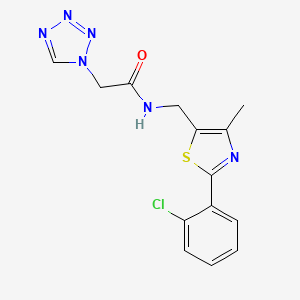

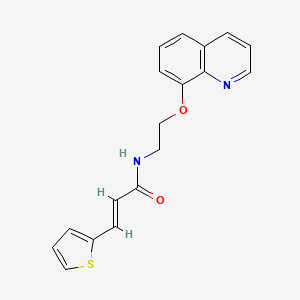

Antimicrobial and Antitumor Applications

Research on structurally similar compounds indicates a broader interest in their applications for antimicrobial and antitumor activities. For instance, compounds within the pyridine and pyrimidine derivative families have demonstrated significant antimicrobial evaluation, highlighting their potential as templates for developing new therapeutic agents (Farag, Kheder, & Mabkhot, 2008). Additionally, specific pyridine derivatives are noted for their potent antimitotic agents, suggesting a possible role in cancer treatment strategies (Temple, Rener, Waud, & Noker, 1992).

Synthesis and Characterization

The synthesis and characterization of novel compounds closely related to the one are pivotal for expanding the chemical repertoire available for pharmaceutical and material science applications. Studies on pyridazinones, pyrimidines, and thienoquinolines, for example, offer insights into the methodologies and properties of these compounds, which could inform further research into the subject compound (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014; Awad, Abdel-rahman, & Bakhite, 1991).

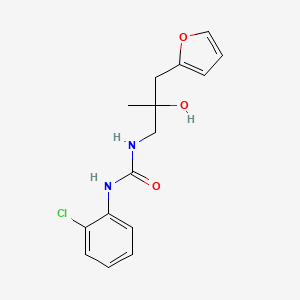

Herbicidal Activities

Exploration into the herbicidal activities of compounds bearing the trifluoromethylphenyl group reveals the potential agricultural applications of such molecules. The synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, for instance, has shown promising results in inhibiting chlorophyll and exhibiting herbicidal activities against certain dicotyledonous plants, suggesting a potential application in developing new herbicides (Xu et al., 2008).

Anticancer Research

The synthesis of compounds with similar structural features has also been driven by the search for new anticancer agents. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines, demonstrating the potential of this chemical class in contributing to the development of novel cancer therapeutics (Abdel-Motaal, Alanzy, & Asem, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F3N4O6S/c1-3-37-23(34)19-16-11-38-21(28-20(32)13-5-4-12(2)17(10-13)31(35)36)18(16)22(33)30(29-19)15-8-6-14(7-9-15)24(25,26)27/h4-11H,3H2,1-2H3,(H,28,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHHLCTWIXSQJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F3N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2397794.png)

![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2397797.png)

![2,4-Dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]benzamide](/img/structure/B2397800.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2397803.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)

![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)

![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)

![tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B2397814.png)